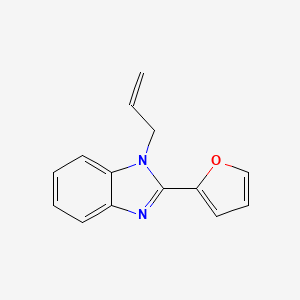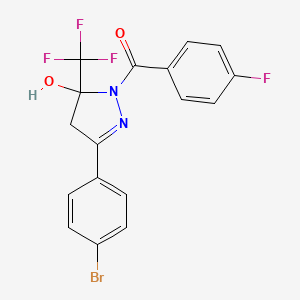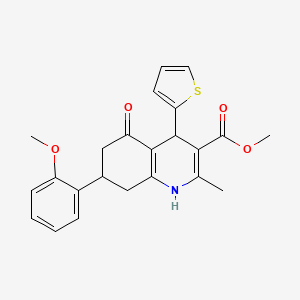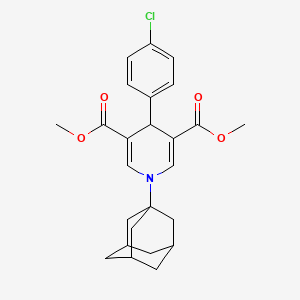
dimethyl 1-(1-adamantyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
描述
Dimethyl 1-(1-adamantyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. ADMET is a pyridine derivative that possesses both anti-inflammatory and analgesic properties. The compound has been shown to exhibit potent activity against a range of diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
The mechanism of action of ADMET is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. ADMET has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
ADMET has been shown to possess potent anti-inflammatory and analgesic properties. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. ADMET has also been shown to reduce pain and inflammation in animal models of disease.
实验室实验的优点和局限性
ADMET has several advantages for lab experiments. The compound is easy to synthesize and can be produced in large quantities. ADMET is also stable and can be stored for long periods of time. However, there are also limitations to using ADMET in lab experiments. The compound is highly lipophilic and may exhibit non-specific binding to proteins and membranes. ADMET may also exhibit toxicity at high concentrations.
未来方向
There are several future directions for research on ADMET. One potential direction is to investigate the compound's activity against other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism of action of ADMET in more detail. Additionally, research could be conducted to optimize the synthesis of ADMET and to develop more potent analogs of the compound.
科学研究应用
ADMET has been the subject of extensive scientific research due to its potential as a drug candidate. The compound has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of a range of diseases. ADMET has been shown to exhibit activity against cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
dimethyl 1-(1-adamantyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-32-23(28)20-13-26(25-10-15-6-16(11-25)8-17(7-15)12-25)14-21(24(29)33-2)22(20)18-4-3-5-19(9-18)27(30)31/h3-5,9,13-17,22H,6-8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDSVFHJEUIZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



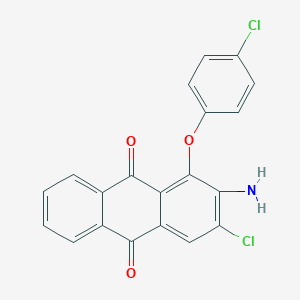
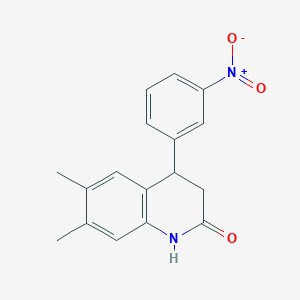

![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3984243.png)

![ethyl 1-{2-[(3-fluorobenzoyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B3984249.png)
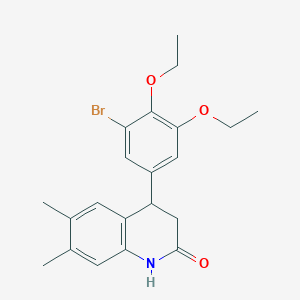
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3984263.png)
